

Ascr#3 mechanism of action in C. elegans

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Compound of Interest		
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An In-depth Technical Guide to the Mechanism of Action of Ascaroside #3 (ascr#3) in Caenorhabditis elegans

Abstract

Ascaroside #3 (ascr#3) is a small-molecule pheromone central to the chemical communication of the nematode Caenorhabditis elegans. As a key component of the worm's metabolome, it functions as a pleiotropic signal that elicits distinct, often opposing, behavioral and developmental responses depending on its concentration, the sex of the receiving animal, and the environmental context. At low concentrations, it is a potent male attractant, while at higher concentrations, it induces entry into the stress-resistant dauer larval stage and acts as a strong repellent to hermaphrodites[1][2][3]. This guide provides a detailed examination of the molecular and cellular mechanisms underlying ascr#3 perception and signal transduction, summarizes key quantitative data, and presents detailed protocols for studying its effects.

Core Signaling Pathway

The perception of **ascr#3** is initiated in the cilia of specific chemosensory neurons and is transduced through a canonical G-protein-coupled signaling cascade that culminates in neuronal depolarization. While the precise receptor composition for **ascr#3** is an area of active research, a core pathway has been elucidated.

The binding of **ascr#3** to a G-protein-coupled receptor (GPCR) complex on the ciliary membrane is the primary recognition event. The GPCR DAF-38 is strongly implicated as a component of this receptor complex, as mutants show partial defects in response to **ascr#3**[4].



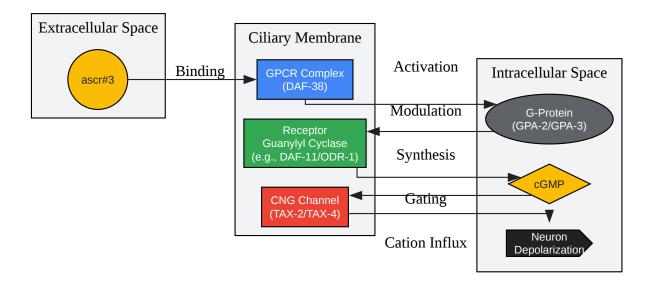


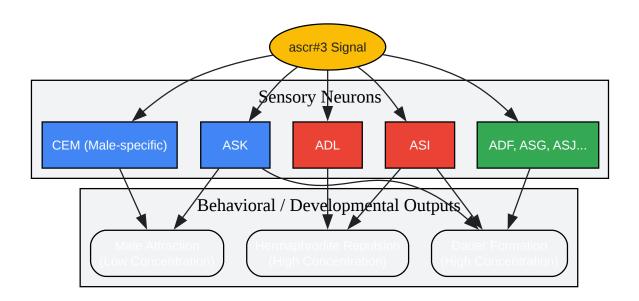


It is hypothesized that DAF-38 acts as a heterodimer with other, yet-to-be-fully-identified GPCRs to confer ligand specificity.

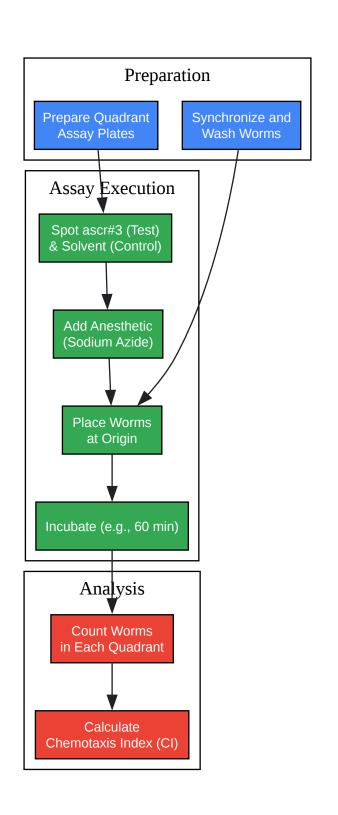
Upon ligand binding, the receptor activates associated heterotrimeric G-proteins, specifically those involving the Gα subunits GPA-2 and GPA-3[4]. This activation leads to the modulation of a receptor guanylyl cyclase (rGC), such as the DAF-11/ODR-1 heterodimer, which alters the intracellular concentration of the second messenger cyclic GMP (cGMP)[4][5]. The change in cGMP levels directly gates the heteromeric cyclic nucleotide-gated (CNG) ion channel, composed of TAX-2 and TAX-4 subunits. The opening of this channel permits an influx of cations, leading to the depolarization of the sensory neuron and the propagation of a nerve impulse.

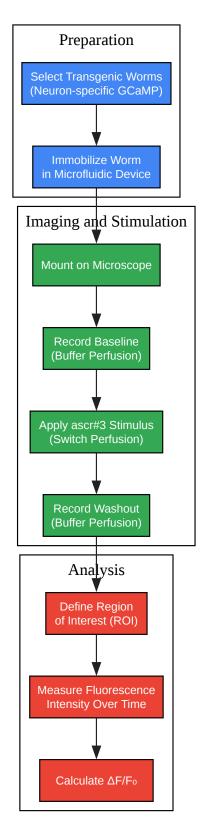












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